2-Hexadecyl-3-hydroxyicosanoic acid
Overview
Description
2-Hexadecyl-3-hydroxyicosanoic acid is a long-chain fatty acid with the molecular formula C36H72O3 and a molecular weight of 552.96 g/mol . This compound is characterized by its unique structure, which includes a hexadecyl group attached to the second carbon and a hydroxyl group on the third carbon of an icosanoic acid chain . It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-3-hydroxyicosanoic acid can be achieved through various methods. One common approach involves the reduction of methyl 2-hexadecyl-3-oxoicosanoate using reducing agents such as lithium borohydride (LiBH4) or sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ester in an appropriate solvent, such as tetrahydrofuran (THF), at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding keto ester. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-3-hydroxyicosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine (TEA) at room temperature.
Major Products
Oxidation: 2-Hexadecyl-3-oxoicosanoic acid.
Reduction: 2-Hexadecyl-3-hydroxyicosanol.
Substitution: 2-Hexadecyl-3-alkoxyicosanoic acid or 2-Hexadecyl-3-acetoxyicosanoic acid.
Scientific Research Applications
2-Hexadecyl-3-hydroxyicosanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in lipid-based formulations.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants due to its unique physicochemical properties
Mechanism of Action
The mechanism of action of 2-Hexadecyl-3-hydroxyicosanoic acid involves its interaction with cellular membranes and lipid bilayers. The long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing its interaction with membrane components .
Comparison with Similar Compounds
2-Hexadecyl-3-hydroxyicosanoic acid can be compared with other long-chain fatty acids, such as:
2-Hexadecyl-3-oxoicosanoic acid: Similar structure but with a keto group instead of a hydroxyl group.
2-Hexadecyl-3-hydroxyhexadecanoic acid: Shorter chain length with similar functional groups.
2-Octadecyl-3-hydroxyicosanoic acid: Longer chain length with similar functional groups.
The uniqueness of this compound lies in its specific chain length and the presence of both a hexadecyl group and a hydroxyl group, which confer distinct physicochemical properties and reactivity .
Properties
IUPAC Name |
2-hexadecyl-3-hydroxyicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(38)39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,37H,3-33H2,1-2H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWXAZCUFSNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCC)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995570 | |
Record name | 2-Hexadecyl-3-hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-36-0 | |
Record name | 2-Hexadecyl-3-hydroxyeicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74124-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexadecyl-3-hydroxyicosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexadecyl-3-hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexadecyl-3-hydroxyicosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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